molecular formula C10H8F2O3 B189839 Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate CAS No. 106816-08-4

Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate

Cat. No. B189839
M. Wt: 214.16 g/mol
InChI Key: BIFNAGMKPWDGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate, also known as MDP, is a chemical compound commonly used in scientific research. It belongs to the class of α-ketoester compounds and is widely used as a synthetic intermediate in the production of various pharmaceuticals and agrochemicals. MDP is also known for its unique biochemical and physiological properties, making it a popular choice for researchers in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate is not fully understood, but it is believed to act as a potent inhibitor of various enzymes involved in cellular metabolism. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the nervous system.

Biochemical And Physiological Effects

Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to improve cognitive function in animal models of Alzheimer's disease. Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other synthetic intermediates. It is also stable under a wide range of conditions, making it easy to handle and store. However, Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful handling and proper disposal are necessary when working with Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate in the lab.

Future Directions

There are several future directions for research involving Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate. One area of interest is the development of new drugs based on the structure of Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate. Researchers are also exploring the potential use of Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate as a tool for studying the role of enzymes in cellular metabolism. Additionally, there is interest in exploring the potential use of Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
In conclusion, Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate is a widely used chemical compound in scientific research, particularly in the field of medicinal chemistry. Its unique properties make it a popular choice for researchers, and its potential for use in the development of new drugs and therapeutic agents makes it an area of ongoing interest.

Scientific Research Applications

Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate is widely used in scientific research for its unique properties. It has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate has also been used as a building block in the synthesis of various bioactive compounds, including antifungal and antibacterial agents.

properties

IUPAC Name

methyl 3-(2,6-difluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFNAGMKPWDGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2,6-difluorobenzoyl)acetate

CAS RN

106816-08-4
Record name methyl 3-(2,6-difluorophenyl)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 3.6 g (25 mmole, 1 eq) of Meldrum's acid and 6.1 g of 4-dimethylamino-pyridine in 60 ml of methylenechloride was added with stirring, 4.4 g (25 mmole) of 2,6-difluorobenzoylchloride. The temperature was maintained at 0° throughout the addition period and for three additional hours of stirring under argon atmosphere. Most of the methylene chloride was then removed by distillation at 25° or less using a water aspirator to maintain reduced pressure. There was then added 60 ml of anhydrous methanol containing 25 mmole of conc. sulfuric acid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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